3-[(Naphthalen-1-yl)oxy]propane-1-thiol
Description
3-[(Naphthalen-1-yl)oxy]propane-1-thiol is a sulfur-containing organic compound characterized by a naphthalen-1-yl ether group linked to a propane-1-thiol chain. The naphthalene moiety imparts aromaticity and π-stacking capabilities, while the thiol (-SH) group confers reactivity, particularly in disulfide bond formation and nucleophilic substitution reactions.
Molecular Formula: C₁₃H₁₂OS
Molecular Weight: 216.3 g/mol
Key Features:
- Aromatic naphthalene ring for enhanced stability and intermolecular interactions.
- Thiol group for redox activity and functionalization.
Properties
CAS No. |
93372-55-5 |
|---|---|
Molecular Formula |
C13H14OS |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-naphthalen-1-yloxypropane-1-thiol |
InChI |
InChI=1S/C13H14OS/c15-10-4-9-14-13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10H2 |
InChI Key |
BKZKJAWEONDJNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalen-1-yl)oxy]propane-1-thiol typically involves the reaction of naphthol with 3-chloropropane-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(Naphthalen-1-yl)oxy]propane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like bromine or nitric acid for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated derivatives of the naphthalene ring.
Scientific Research Applications
3-[(Naphthalen-1-yl)oxy]propane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[(Naphthalen-1-yl)oxy]propane-1-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins, further influencing their function.
Comparison with Similar Compounds
3-(tert-Butoxy)propane-1-thiol ()
Molecular Formula : C₇H₁₆OS
Molecular Weight : 148.3 g/mol
Structural Difference : Replaces the naphthalen-1-yloxy group with a tert-butoxy group.
Properties :
- Solubility: Higher lipophilicity due to the non-polar tert-butyl group, enhancing solubility in organic solvents.
- Applications: Likely used in hydrophobic matrices or as a stabilizing ligand in nanoparticles .
3-(1-Methylcyclopropyl)propane-1-thiol ()
Molecular Formula : C₇H₁₄S
Molecular Weight : 130.3 g/mol
Structural Difference : Features a strained cyclopropyl ring instead of the naphthalene system.
Properties :
- Reactivity : The cyclopropyl group may undergo ring-opening reactions under acidic or thermal conditions, unlike the stable naphthalene ring.
- Stability : Reduced thermal stability compared to aromatic analogs.
- Applications: Potential use in catalysis or as a building block for strained macrocycles .
Azobenzene-Functionalized Thiols ()
Examples :
3-(4-(Phenyldiazenyl)phenoxy)propane-1-thiol
3-(4-((4-(tert-Butyl)phenyl)diazenyl)phenoxy)propane-1-thiol Structural Difference: Incorporates a photo-responsive azobenzene (-N=N-) group. Properties:
- Light Responsiveness : Azobenzene enables cis-trans isomerism under UV/Vis light, useful in dynamic self-assembly and optoelectronics.
- Electronic Effects: The electron-withdrawing azo group alters electronic properties compared to the electron-rich naphthalene system. Applications: Light-triggered nanoplatelets for sensors or drug delivery .
Pharmaceutical Derivatives with Naphthalen-1-yl Moieties ()
Examples :
- (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
- 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Structural Difference: Combines naphthalene with amine or alcohol groups. Properties:
- Bioactivity : Naphthalene derivatives are common in pharmaceuticals (e.g., antiestrogens, antipsychotics).
- Analytical Relevance: Often monitored as impurities in drug formulations (e.g., drospirenone-related compounds) .
Data Table: Comparative Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Reactivity Highlights | Applications |
|---|---|---|---|---|---|
| 3-[(Naphthalen-1-yl)oxy]propane-1-thiol | C₁₃H₁₂OS | 216.3 | Naphthalen-1-yloxy | High aromatic stability, redox-active | Materials science, pharmaceuticals |
| 3-(tert-Butoxy)propane-1-thiol | C₇H₁₆OS | 148.3 | tert-Butoxy | Steric hindrance, lipophilic | Hydrophobic matrices, ligand design |
| 3-(1-Methylcyclopropyl)propane-1-thiol | C₇H₁₄S | 130.3 | 1-Methylcyclopropyl | Strain-induced reactivity | Catalysis, macrocycle synthesis |
| Azobenzene-functionalized thiols | Varies | ~280–320 | Azobenzene | Photo-isomerization | Optoelectronics, sensors |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
